4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride
Overview
Description
4,6-Diamino-2-methylbenzene-1,3-diol;hydrochloride is an organic compound with the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.06 g/mol . It is a crystalline solid that appears gray-brown in color and is almost transparent when dissolved in water . This compound is known for its applications as an intermediate in organic synthesis and has been reported to be used in the preparation of various advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride involves the reaction of 4,6-diaminoresorcinol with hydrochloric acid . The reaction typically takes place under controlled temperature conditions to ensure the formation of the desired product. The compound can be purified through recrystallization from water or other suitable solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-methylbenzene-1,3-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
4,6-Diamino-2-methylbenzene-1,3-diol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and advanced materials.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions that influence various biochemical processes . Its amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride include:
- 4,6-Diaminoresorcinol dihydrochloride
- 2-Amino-6-methylphenol hydrochloride
- 4-Aminobenzene-1,3-diol hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in various scientific applications .
Properties
IUPAC Name |
4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-3-6(10)4(8)2-5(9)7(3)11;/h2,10-11H,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNGCVMNKUZGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)N)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124478-81-5 | |
Record name | 1,3-Benzenediol, 4,6-diamino-2-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124478-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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